2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid
Description
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)7-6-12-9-8(10(14)15)4-3-5-11-9/h3-5H,6-7H2,1-2H3,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHDFTKGEOINML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C=CC=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid typically involves the following steps:
Starting Materials: Nicotinic acid and 2-(dimethylamino)ethylamine.
Reaction: The carboxyl group of nicotinic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling: The activated nicotinic acid is then reacted with 2-(dimethylamino)ethylamine to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinic acid receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid involves its interaction with nicotinic acid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in cellular metabolism, gene expression, and other physiological processes.
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups in Nicotinic Acid Derivatives
Key Observations :
- Position 2 vs. 4/5 : 2-Substituted derivatives (e.g., the target compound) exhibit enhanced steric accessibility for receptor binding compared to 4- or 5-substituted analogs, which may favor interactions with enzymes like nicotinamide adenine dinucleotide phosphate (NADPH) oxidases .
- Functional Group Impact: The dimethylaminoethylamino group in the target compound likely improves water solubility and membrane permeability compared to non-polar groups (e.g., methyl) or rigid aromatic substituents (e.g., benzothiazole) .
Key Observations :
- The target compound’s synthesis may parallel methods for 2-aminonicotinic acid derivatives, utilizing nucleophilic aromatic substitution or coupling reactions .
- 4- and 5-substituted analogs often require multi-step protocols involving organometallic reagents or protective groups .
Key Observations :
- The dimethylaminoethylamino group may enhance binding to phosphate transporters or viral enzymes, as seen in related antiviral compounds (e.g., 2-carboxymethylamino derivatives) .
Solubility and Stability:
- The dimethylaminoethylamino group increases water solubility compared to unsubstituted nicotinic acid, as tertiary amines enhance hydrophilicity .
- Analogous compounds like 2-(Dimethylamino)acetic acid exhibit good solubility in polar solvents (e.g., water, methanol) .
Biological Activity
2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid, with the molecular formula C10H15N3O2, is a compound that exhibits significant biological activity, particularly in neuropharmacology and as a potential therapeutic agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a nicotinic acid backbone, which is a derivative of pyridine, and contains a dimethylaminoethyl substituent. This structure is crucial for its interaction with biological targets, particularly nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes including cognition and neuroprotection.
The primary mechanism of action for this compound involves its binding to nAChRs. This interaction modulates receptor activity, influencing several cellular pathways:
- Cognitive Enhancement : By activating nAChRs, the compound may enhance cognitive functions and memory.
- Neuroprotection : It has potential neuroprotective effects, possibly beneficial in neurodegenerative diseases like Alzheimer's.
- Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters such as acetylcholine, dopamine, and serotonin.
In Vitro Studies
Research has shown that this compound exhibits notable biological activities:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 20 |
| This compound | S. aureus | 15 |
- Neuropharmacological Effects : Studies indicate that similar compounds can inhibit acetylcholinesterase (AChE), which may enhance cholinergic transmission in the brain.
Case Studies
- Cognitive Impairment : A study investigating the effects of nicotinic acid derivatives on cognitive function found that compounds with similar structures to this compound improved performance in memory tasks in animal models. These findings suggest potential applications in treating cognitive disorders.
- Neurodegeneration : Research on related compounds has shown promise in mitigating neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Nicotine | Pyridine ring | Known stimulant effects; widely studied |
| Nicotinamide | Amide derivative | Less potent in receptor modulation |
| 3-(Dimethylamino)propylamine | Aliphatic amine structure | Lacks aromatic character; different pharmacological profile |
The presence of both the dimethylamino group and the nicotinic acid structure in this compound distinguishes it from other compounds, particularly regarding its potential biological activities.
Q & A
Q. How can machine learning models predict novel derivatives of this compound with enhanced bioactivity or selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
